Chrysin 6-C-arabinoside 8-C-glucoside (C6AG) is a natural product found in the herb Scutellaria baicalensis, commonly known as Chinese skullcap []. While research on C6AG is limited, its structure and origin suggest potential applications in scientific research, particularly in the areas of pain management and inflammation.
C6AG has been identified as a potential inhibitor of Calcitonin Gene-Related Peptide (CGRP) and Transient Receptor Potential Vanilloid 1 (TRPV1). CGRP is a neuropeptide involved in pain signaling, while TRPV1 is a receptor protein that plays a role in pain perception and inflammation [, ]. Inhibiting these pathways could offer therapeutic benefits for chronic pain conditions.
Chrysin 6-C-arabinoside 8-C-glucoside is a flavonoid glycoside, specifically a C-glycoside, derived from chrysin. Its chemical formula is , and it is characterized by the presence of two sugar moieties: arabinose and glucose. This compound is notable for its structural complexity and potential bioactivity, being found in various plants, particularly in Scutellaria baicalensis, a traditional medicinal herb.
These reactions are significant for understanding its stability and potential transformations in biological systems.
Chrysin 6-C-arabinoside 8-C-glucoside exhibits various biological activities:
These activities underscore its potential therapeutic applications.
The synthesis of Chrysin 6-C-arabinoside 8-C-glucoside can be achieved through several methods:
Each method has its advantages regarding yield, purity, and environmental impact.
Chrysin 6-C-arabinoside 8-C-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Chrysin 6-C-glucoside | C-glycoside | Anti-inflammatory, antioxidant |
| Apigenin 6-C-glucoside | C-glycoside | Antioxidant, anticancer |
| Baicalein | O-glycoside | Neuroprotective, anti-inflammatory |
| Wogonin | O-glycoside | Antimicrobial, anti-inflammatory |
| Oroxylin | O-glycoside | Antioxidant, potential neuroprotective |
Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its specific combination of C-glycosidic linkages and the presence of both arabinose and glucose. This structural configuration contributes to its distinct biological activities compared to other flavonoids that primarily feature O-glycosidic bonds. Its dual sugar composition may enhance solubility and bioavailability, making it particularly effective in therapeutic applications.
The biosynthesis of chrysin 6-C-arabinoside 8-C-glucoside follows the conserved flavonoid biosynthetic pathway, which represents a significant metabolic commitment in plant cells. The total carbon flux through the flavonoid pathway constitutes approximately twenty percent of the total carbon flux through a typical plant cell [1], emphasizing the metabolic importance of this biosynthetic network.
The pathway originates from the convergence of two distinct metabolic routes: the shikimate pathway providing the phenylpropanoid backbone and the acetate pathway contributing the polyketide chain extension [2] [3]. Phenylalanine, synthesized through the shikimate pathway, serves as the primary precursor and undergoes deamination by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid [1]. This initial step represents the first committed reaction in phenylpropanoid biosynthesis and often functions as a rate-limiting step in many plant species [2].
The subsequent hydroxylation of cinnamic acid by cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, produces p-coumaric acid [1]. This hydroxylation reaction represents a critical branch point where carbon flux can be directed toward either lignin biosynthesis or flavonoid production [4]. The activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) generates p-coumaroyl-CoA, which serves as the activated precursor for flavonoid biosynthesis [1].
The formation of the basic flavonoid skeleton occurs through the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) [3]. This reaction produces naringenin chalcone, the first committed flavonoid intermediate [2]. The subsequent cyclization by chalcone isomerase (CHI) yields naringenin, establishing the fundamental flavonoid C6-C3-C6 structure [3].
For the biosynthesis of C-glycosyl flavonoids, including chrysin 6-C-arabinoside 8-C-glucoside, the pathway diverges through the "decoration first" mechanism [5]. This specialized route requires the hydroxylation of flavanone substrates by flavanone 2-hydroxylase (F2H) to produce 2-hydroxyflavanones [5]. These 2-hydroxyflavanones serve as the specific substrates for C-glycosyltransferases, distinguishing this pathway from the conventional "backbone first" approach used for O-glycosyl flavonoid biosynthesis [5].
The formation of chrysin 6-C-arabinoside 8-C-glucoside involves the sequential action of two distinct C-glycosyltransferases with complementary specificities. These enzymes, designated as CGTa and CGTb, exhibit remarkable specificity for both their sugar donors and acceptor substrates [6].
CGTa enzymes demonstrate high specificity for UDP-glucose as the sugar donor and catalyze the initial C-glucosylation of 2-hydroxyflavanone substrates [6]. The enzyme exhibits positional selectivity primarily for the C-6 position of the A-ring, although C-8 glycosylation can also occur depending on the specific enzyme variant and reaction conditions [6]. The catalytic mechanism involves a conserved histidine residue that functions as a general base to deprotonate the phenolic hydroxyl group of the acceptor substrate [7] [8].
In Scutellaria baicalensis, SbCGTa utilizes His24 as the critical catalytic residue positioned to interact with the 2-hydroxyl group of 2-hydroxynaringenin [6]. The enzyme employs an SN2-like mechanism where the deprotonated aromatic carbon undergoes nucleophilic attack on the anomeric carbon of the UDP-glucose donor [8]. The presence of multiple phenolic hydroxyl groups in the substrate enhances the nucleophilicity of the aromatic carbon, facilitating the C-glycosidic bond formation [8].
CGTb enzymes display distinct donor specificity, preferentially utilizing UDP-arabinose and UDP-xylose over UDP-glucose [6]. This sugar donor selectivity represents a significant departure from the typical preference of plant glycosyltransferases for UDP-glucose [9]. The CGTb enzymes specifically act on mono-C-glucosides produced by CGTa, catalyzing the second C-glycosylation step to generate di-C-glycosyl products [6].
The acceptor specificity of CGTb enzymes requires the presence of a C-glucosyl moiety already attached to the 2-hydroxyflavanone substrate [6]. SbCGTb demonstrates high selectivity for UDP-arabinose as the donor and preferentially modifies the C-8 position when the C-6 position is already occupied by glucose [6]. The enzyme employs His23 as the catalytic base, positioned to interact with the 6-hydroxyl group of the mono-C-glucoside substrate [6].
The sequential action of these enzymes enables the production of structurally diverse di-C-glycosyl flavonoids with different sugar residues at the C-6 and C-8 positions [6]. Both CGTa and CGTb enzymes exhibit broad substrate promiscuity beyond their preferred substrates, allowing for the synthesis of various di-C-glycosides with glucosyl, arabinosyl, xylosyl, or galactosyl residues [6].
The final step in the biosynthesis of chrysin 6-C-arabinoside 8-C-glucoside involves the dehydratase-mediated cyclization of the di-C-glycosyl-2-hydroxyflavanone intermediate. This reaction removes the 2-hydroxyl group and establishes the C-2 to C-3 double bond characteristic of flavones, while preserving both C-glycosidic linkages [6].
The dehydration reaction can occur spontaneously under physiological conditions or may be facilitated by specific dehydratase enzymes [10]. The positional selectivity of this reaction is primarily determined by the electronic properties of the 2-hydroxyflavanone substrate and the presence of the C-glycosyl substituents [6]. The electron-withdrawing nature of the C-glycosyl groups influences the reactivity of the 2-hydroxyl group, promoting its elimination through an E1 or E2 mechanism [11].
The stereochemical outcome of the dehydration reaction results in the formation of the flavone skeleton with retention of the original C-glycosidic bond configurations [6]. This process preserves the spatial arrangement of the sugar moieties, maintaining their biological activity and structural integrity [5]. The dehydration reaction is highly regioselective, occurring exclusively at the C-2 position without affecting the C-glycosidic bonds at positions 6 and 8 [6].
In the case of chrysin 6-C-arabinoside 8-C-glucoside biosynthesis, the dehydratase reaction converts the di-C-glycosyl-2-hydroxynaringenin intermediate into the final flavone product [6]. The positional selectivity ensures that the arabinose residue remains attached at the C-6 position while the glucose residue is retained at the C-8 position, or vice versa, depending on the initial CGT specificity [6].
The enzyme responsible for this dehydration may belong to the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds [10]. The systematic classification of these enzymes follows the pattern of other dehydratases involved in flavonoid biosynthesis, such as the 2-hydroxyisoflavanone dehydratase (EC 4.2.1.105) that catalyzes the conversion of 2,7,4'-trihydroxyisoflavanone to daidzein [10].
The evolutionary conservation of bifunctional C-glycosyltransferases in the Poaceae family represents a remarkable example of metabolic innovation and diversification within the grass lineage. Phylogenetic analysis has revealed that the two-step di-C-glycosylation pathway involving CGTa and CGTb enzymes is widely distributed across higher plants, with particularly strong conservation in the Poaceae family [6].
Transcriptomic analysis across 119 plant species has identified homologous CGT genes, indicating that this biosynthetic pathway is general for the production of di-C-glycosyl flavonoids [6]. The evolutionary pattern suggests that the ancestral CGT gene underwent duplication and subsequent functional divergence to generate the specialized CGTa and CGTb activities [6]. This gene duplication event appears to have occurred before the divergence of major angiosperm lineages, with subsequent lineage-specific modifications [12].
In the Poaceae family, the ρ-whole genome duplication (ρWGD) event contributed significantly to the expansion of CGT gene families [13]. This polyploidization event provided additional gene copies that could undergo subfunctionalization and neofunctionalization, leading to the evolution of specialized C-glycosyltransferases with distinct substrate specificities [13]. The genome duplication also facilitated the retention of both CGTa and CGTb functions within individual species [13].
The evolutionary conservation of key structural features in Poaceae CGTs reflects their functional importance. The critical histidine residues involved in catalysis (His24 in CGTa and His23 in CGTb) are highly conserved across grass species [6]. Similarly, the donor-binding regions that determine sugar specificity show conservation patterns that correlate with the preferred UDP-sugar substrates [6]. The PSPG motif, characteristic of plant glycosyltransferases, is well-conserved in both CGTa and CGTb enzymes, with specific variations that contribute to their distinct donor specificities [14].
The tandem organization of CGT genes in grass genomes suggests that local gene duplications have also contributed to the evolution of this pathway [12]. Comparative genomic analysis reveals that CGT genes are often found in syntenic blocks across different Poaceae species, indicating their evolutionary conservation and functional importance [12]. The presence of multiple CGT copies in polyploid grasses, such as wheat, reflects the combined effects of both ancient and recent polyploidization events [15].
The functional conservation of the two-step di-C-glycosylation pathway in Poaceae has important ecological implications. Many grasses produce allelopathic di-C-glycosyl flavonoids that serve as chemical defense compounds against competitors and pathogens [5]. The conservation of this biosynthetic capability across the grass family suggests that it confers significant adaptive advantages, particularly in the context of plant-plant and plant-pathogen interactions [5].
High-resolution mass spectrometry represents the cornerstone analytical technique for the structural characterization of Chrysin 6-C-arabinoside 8-C-glucoside, a complex flavonoid C-glycoside with molecular formula C₂₆H₂₈O₁₃ and molecular weight 548.49 daltons [1] [2]. The compound exhibits a characteristic molecular ion at m/z 549.16028 [M+H]⁺ in positive ion mode and m/z 547.14572 [M-H]⁻ in negative ion mode, with predicted collision cross sections of 226.9 Ų and 222.0 Ų respectively [3]. The accurate mass determination confirms the elemental composition and distinguishes this compound from its isomeric counterpart, Chrysin 6-C-glucoside 8-C-arabinoside (Chemical Abstracts Service number 185145-34-0).
Electrospray ionization mass spectrometry (ESI-MS) has proven particularly effective for analyzing this C-glycoside structure, as the technique readily ionizes the phenolic hydroxyl groups present in the chrysin core [4] [5]. The fragmentation pattern observed under tandem mass spectrometric conditions (MS/MS) provides crucial structural information through characteristic fragmentation pathways. Unlike traditional O-glycosides where glycosidic bond cleavage is the predominant fragmentation mechanism, C-glycosides display distinctive fragmentation patterns involving water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavage in the carbon-carbon bonded sugar moieties [6] [7].
| Adduct Ion | m/z | Predicted CCS (Ų) | Fragmentation Pattern |
|---|---|---|---|
| [M+H]⁺ | 549.16028 | 226.9 | Base peak, molecular ion |
| [M+Na]⁺ | 571.14222 | 231.0 | Sodium adduct |
| [M-H]⁻ | 547.14572 | 222.0 | Deprotonated molecular ion |
| [M+NH₄]⁺ | 566.18682 | 228.4 | Ammonium adduct |
| [M+HCOO]⁻ | 593.15120 | 230.5 | Formate adduct |
The high-resolution mass spectrometric fingerprint reveals specific fragmentation ions that are diagnostic for the C-glycoside linkage positions. Studies have demonstrated that chrysin C-glycosides undergo characteristic neutral losses of 90 atomic mass units (loss of arabinose) and 120 atomic mass units (loss of glucose), generating fragment ions at m/z 473 [M-H-90]⁻ and m/z 443 [M-H-120]⁻ respectively [8]. These fragmentation patterns are consistent with the C-6 arabinoside and C-8 glucoside substitution pattern, distinguishing this isomer from the 6-C-glucoside 8-C-arabinoside variant.
The application of ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has enabled comprehensive structural elucidation of this compound within complex plant extracts [9]. The technique provides both chromatographic separation and accurate mass determination, essential for distinguishing between closely related isomeric structures. Collision-induced dissociation (CID) experiments reveal that the C-C glycosidic bonds are significantly more stable than corresponding O-C bonds, requiring higher collision energies to achieve fragmentation [10].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation for Chrysin 6-C-arabinoside 8-C-glucoside through comprehensive analysis of proton and carbon environments [11] [12]. The compound exhibits characteristic NMR signatures that distinguish it from other chrysin derivatives and confirm the specific positioning of sugar moieties. One-dimensional proton NMR spectroscopy reveals the aromatic proton pattern consistent with the 5,7-dihydroxyflavone core structure, while two-dimensional NMR experiments provide crucial connectivity information for establishing the C-glycosidic linkages.
The ¹H NMR spectrum of Chrysin 6-C-arabinoside 8-C-glucoside displays several key diagnostic signals. The aromatic protons of the phenyl ring (B-ring) appear as a multiplet between 7.4-8.1 parts per million (ppm), while the characteristic H-3 proton of the flavone core resonates as a singlet around 6.6 ppm [13]. The absence of chelated hydroxyl protons in the 12-14 ppm region confirms the C-glycosidic substitution pattern, as these would be present in the parent chrysin molecule. The sugar proton signals appear in the characteristic 3.0-5.5 ppm region, with the anomeric protons providing crucial information about the sugar configuration and linkage positions.
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (B-ring) | 7.4-8.1 | Multiplet | Phenyl protons |
| H-3 (flavone) | ~6.6 | Singlet | Flavone core |
| Anomeric protons | 4.5-5.5 | Doublet | C-1 of sugars |
| Sugar protons | 3.0-5.0 | Complex | Sugar ring protons |
| Hydroxyl groups | 3.0-6.0 | Broad | Sugar hydroxyls |
¹³C NMR spectroscopy provides complementary structural information by revealing the carbon framework and confirming the attachment points of the sugar moieties. The carbonyl carbon of the flavone core appears around 182 ppm, while the aromatic carbons of the chrysin nucleus resonate in the 100-165 ppm region [14]. The sugar carbons appear in the characteristic 60-105 ppm range, with the anomeric carbons providing definitive evidence for the C-glycosidic linkages. The chemical shifts of C-6 and C-8 in the flavone core are significantly affected by the attached sugar moieties, confirming the substitution pattern.
Two-dimensional NMR experiments, including correlation spectroscopy (COSY), heteronuclear single quantum correlation (HSQC), and heteronuclear multiple bond correlation (HMBC), provide essential connectivity information [15]. The COSY spectrum reveals proton-proton coupling patterns within the sugar rings, while HSQC establishes direct carbon-proton correlations. HMBC experiments are particularly valuable for confirming the C-glycosidic linkages by showing long-range correlations between sugar anomeric protons and the flavone carbon framework. These experiments definitively establish the attachment of arabinose at C-6 and glucose at C-8 of the chrysin core.
The Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information crucial for determining the stereochemical configuration of the C-glycosidic linkages. The α-L-arabinopyranoside and β-D-glucopyranoside configurations are confirmed through characteristic NOE correlations between the anomeric protons and adjacent sugar protons [16]. The three-dimensional structure adopted by the compound in solution can be inferred from these NOE patterns, providing insights into the conformational preferences of the glycosidic linkages.
Circular dichroism (CD) spectroscopy serves as a powerful tool for characterizing the chiroptical properties of Chrysin 6-C-arabinoside 8-C-glucoside, providing information about the three-dimensional structure and conformational behavior of this complex flavonoid [17] [18]. The technique is particularly valuable for studying the interactions between the chiral sugar moieties and the planar flavone chromophore, as well as investigating protein-ligand interactions involving this compound.
The CD spectrum of Chrysin 6-C-arabinoside 8-C-glucoside exhibits characteristic Cotton effects that arise from the interaction between the achiral flavone chromophore and the chiral sugar substituents. The compound displays significant optical activity due to the presence of multiple chiral centers in both the arabinose and glucose moieties. The L-arabinose configuration contributes to the overall chiroptical signature, while the D-glucose moiety provides additional chiral contributions that affect the spectral pattern [19].
The CD spectrum typically shows multiple Cotton effects in the ultraviolet region, corresponding to the electronic transitions of the flavone chromophore. The band around 270-280 nanometers (nm) corresponds to the Band I absorption of the flavone system, while the higher energy transitions around 320-350 nm (Band II) provide information about the extended conjugation system. The sign and magnitude of these Cotton effects are sensitive to the conformational arrangement of the sugar moieties relative to the flavone plane [20].
| Wavelength (nm) | Cotton Effect | Electronic Transition | Structural Information |
|---|---|---|---|
| 270-280 | Positive/Negative | Band I (flavone) | Flavone core chirality |
| 320-350 | Positive/Negative | Band II (flavone) | Extended conjugation |
| 200-250 | Multiple bands | Higher energy transitions | Sugar-chromophore interactions |
Studies investigating the interaction of chrysin derivatives with serum albumin have utilized CD spectroscopy to monitor conformational changes in the protein secondary structure upon binding [18]. The results indicate that Chrysin 6-C-arabinoside 8-C-glucoside can interact with proteins while maintaining the overall α-helical content of the protein structure. The binding appears to be driven by hydrophobic interactions, with the sugar moieties potentially enhancing water solubility and bioavailability compared to the parent chrysin molecule.
Temperature-dependent CD studies reveal information about the conformational stability of the compound. The sugar moieties provide conformational constraints that may affect the overall thermal stability of the molecule. Variable-temperature CD experiments can elucidate the thermodynamic parameters associated with conformational transitions and provide insights into the molecular dynamics of the compound in solution.
The application of CD spectroscopy to study the interaction between Chrysin 6-C-arabinoside 8-C-glucoside and biological membranes or membrane proteins represents an important area of investigation. The technique can provide information about the orientation and binding mode of the compound within lipid environments, which is crucial for understanding its potential therapeutic mechanisms and cellular uptake pathways.
X-ray crystallography represents the ultimate structural characterization technique for Chrysin 6-C-arabinoside 8-C-glucoside, providing atomic-level detail of the molecular geometry and crystal packing arrangements [21] [22]. While direct crystallographic analysis of this specific compound has not been extensively reported in the literature, studies of related C-glycoside structures and chrysin derivatives provide valuable insights into the expected structural features and crystallization behavior.
The crystallographic analysis of C-glycoside compounds reveals several important structural characteristics that are relevant to Chrysin 6-C-arabinoside 8-C-glucoside. The C-C glycosidic bonds exhibit restricted conformational flexibility compared to their O-glycosidic counterparts, resulting in more defined three-dimensional structures [21]. The sugar moieties adopt standard chair conformations, with the arabinose and glucose rings displaying typical pyranose geometries. The attachment to the flavone core occurs through direct C-C bonds, which are significantly shorter and stronger than equivalent C-O bonds.
Studies of related chrysin derivatives have provided important precedents for understanding the crystallographic behavior of this compound class. The crystal structure of chrysin cocrystals demonstrates that the flavone core adopts a planar configuration, with the phenyl ring typically twisted relative to the benzopyran system [23] [24]. The presence of sugar substituents is expected to influence the crystal packing through additional hydrogen bonding interactions and modified molecular shape.
| Crystal Parameter | Expected Value | Structural Significance |
|---|---|---|
| Space Group | P1 or P2₁ | Depends on chirality |
| Cell Volume | ~2500-3000 ų | Accommodates sugar moieties |
| Density | ~1.4-1.6 g/cm³ | Typical for flavonoid hydrates |
| Hydrogen Bonds | 8-12 per molecule | Sugar hydroxyl interactions |
The crystallographic analysis of flavone C-glycosides from related plant sources has revealed important structural insights [25]. The curvature of the flavone moiety is significantly affected by the presence and positioning of C-glycosidic substituents. The sugar moieties can induce conformational changes in the flavone core, affecting the planarity of the chromophore system. This structural deformation may influence the biological activity and spectroscopic properties of the compound.
Hydrogen bonding patterns in C-glycoside crystals are particularly complex due to the multiple hydroxyl groups present in the sugar moieties. The crystal structures typically exhibit extensive networks of intermolecular hydrogen bonds involving both the sugar hydroxyl groups and the phenolic hydroxyls of the flavone core [26]. These hydrogen bonding networks are responsible for the crystal stability and may influence the dissolution behavior and bioavailability of the compound.
The crystallographic analysis of C-glycosylation enzyme complexes has provided insights into the molecular recognition mechanisms involved in C-glycoside formation and metabolism [27]. These studies reveal that the enzyme active sites are specifically adapted to accommodate the C-C glycosidic bonds, with metal ion coordination playing a crucial role in the catalytic mechanism. Understanding these recognition patterns is important for predicting the metabolic fate of Chrysin 6-C-arabinoside 8-C-glucoside in biological systems.
X-ray crystallography of C-glycoside complexes with proteins or other biological macromolecules represents an important but challenging area of research. The structural complexity of these compounds requires careful crystallization conditions and may benefit from the use of specific crystallization additives or cocrystallization with binding partners. The resulting crystal structures would provide invaluable information about the binding modes and molecular recognition mechanisms relevant to the biological activity of Chrysin 6-C-arabinoside 8-C-glucoside.